N-Chloroprocainamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132103-63-0 |
|---|---|
Molecular Formula |
C13H20ClN3O |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
4-(chloroamino)-N-[2-(diethylamino)ethyl]benzamide |
InChI |
InChI=1S/C13H20ClN3O/c1-3-17(4-2)10-9-15-13(18)11-5-7-12(16-14)8-6-11/h5-8,16H,3-4,9-10H2,1-2H3,(H,15,18) |
InChI Key |
AVDOMYZVHKEEQA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NCl |
Other CAS No. |
132103-63-0 |
Synonyms |
N-chloroprocainamide |
Origin of Product |
United States |
Biochemical Generation and in Vitro Pathways of N Chloroprocainamide
Enzymatic Formation via Myeloperoxidase (MPO) Systems
N-Chloroprocainamide is a reactive metabolite of procainamide (B1213733), primarily formed through the enzymatic action of myeloperoxidase (MPO). vulcanchem.com This enzyme is abundant in neutrophils and, to a lesser extent, in monocytes. vulcanchem.comnih.gov The formation of this compound is a critical area of study due to its potential role in adverse drug reactions associated with procainamide, such as agranulocytosis and drug-induced lupus. nih.govnih.gov
The enzymatic generation of this compound by MPO is dependent on a cascade involving hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). nih.gov MPO, a heme-containing enzyme, utilizes hydrogen peroxide to oxidize chloride ions into the potent antimicrobial agent, hypochlorous acid (HOCl). nih.govnih.gov Subsequently, hypochlorous acid can react with the arylamine group of procainamide to form this compound. liverpool.ac.uk
In the presence of chloride ions, the metabolism of procainamide by the MPO/H₂O₂ system is significantly enhanced, with this compound being the major product, accounting for approximately 40% of the initial procainamide. nih.gov This N-chlorination reaction is a unique capability of MPO. nih.gov The structure of this compound has been deduced from its mass spectrum and chemical reactions as procainamide with a chlorine atom attached to the arylamine nitrogen. nih.gov This metabolite is highly reactive and unstable, spontaneously rearranging to 3-chloroprocainamide. vulcanchem.comnih.gov
Table 1: Key Components in the MPO-Mediated Formation of this compound
| Component | Role |
|---|---|
| Myeloperoxidase (MPO) | Heme-containing enzyme that catalyzes the oxidation of chloride ions. nih.gov |
| Hydrogen Peroxide (H₂O₂) | Oxidizing agent that activates MPO. nih.gov |
| Chloride Ion (Cl⁻) | Substrate for MPO, converted to hypochlorous acid. nih.govnih.gov |
In the absence of chloride ions, the MPO/H₂O₂ system still metabolizes procainamide, but through a different pathway. The primary metabolite formed under these conditions is a hydroxylamine (B1172632) derivative, resulting from the oxidation of the arylamine group. nih.gov This process is similar to the metabolism observed with activated leukocytes. nih.gov
Other peroxidases can also mediate the oxidation of various xenobiotics, particularly those with sulfur or nitrogen functional groups. mdpi.com For instance, the oxidation of clozapine (B1669256) by MPO and other oxidant systems can lead to a reactive nitrenium ion. mdpi.com However, the N-chlorination of procainamide is a specific outcome of the MPO-H₂O₂-Cl⁻ system. nih.gov The formation of N-chlorinated metabolites is not a general feature of all peroxidase-mediated oxidations and highlights the unique catalytic activity of MPO in the presence of chloride.
Table 2: Comparison of Procainamide Metabolism by MPO under Different Conditions
| Condition | Primary Metabolite | Approximate Yield |
|---|---|---|
| MPO/H₂O₂ without Cl⁻ | Hydroxylamine derivative | Not specified |
While direct comparative studies on species-specific differences in this compound formation are limited, the expression and activity of myeloperoxidase can vary between species. This suggests that the extent of N-chlorination of procainamide could also differ. For example, MPO is abundantly expressed in human neutrophils. wikipedia.org Variations in MPO gene structure and regulation across species could lead to differences in the enzyme's catalytic efficiency or expression levels, thereby influencing the rate and extent of this compound production. Further research is needed to explore these potential species-specific variations and their toxicological implications.
Non-Enzymatic and Chemical Precursor Pathways of this compound
Beyond enzymatic formation, this compound can also be generated through non-enzymatic chemical reactions.
This compound can be formed non-enzymatically by the direct reaction of procainamide with hypochlorous acid (HOCl). liverpool.ac.ukscholaris.ca Hypochlorous acid is a powerful oxidizing and chlorinating agent that can be generated by activated neutrophils. scholaris.ca This reaction pathway bypasses the need for the MPO enzyme, provided that a source of HOCl is available. The reaction of procainamide with dilute hypochlorous acid has been shown to produce the same chlorinated metabolites as the MPO/H₂O₂/Cl⁻ system. liverpool.ac.uk
For research purposes, this compound can be synthesized in the laboratory. A typical synthetic route involves the reaction of procainamide with a suitable chlorinating agent. ontosight.ai One such agent is N-chlorosuccinimide. ontosight.ai These synthetic methods allow for the production of purified this compound, which is essential for in vitro studies to investigate its reactivity, stability, and biological effects. ontosight.ai
Chemical Reactivity and Transformation Mechanisms of N Chloroprocainamide
Reactivity with Biological Nucleophiles and Reducing Agents
N-Chloroprocainamide is characterized by its high reactivity towards a variety of biological molecules, a property stemming from the electrophilic nature of the nitrogen-chlorine bond. This reactivity is central to its toxicological profile.
Rapid Reaction with Antioxidants (e.g., Ascorbate) and Regeneration of Parent Compound
This compound reacts very rapidly with reducing agents, such as the antioxidant ascorbate (B8700270) (Vitamin C). nih.gov This reaction involves the transfer of electrons to this compound, which neutralizes its reactive nature. A key outcome of this interaction is the reduction of the N-chloro group, leading to the regeneration of the parent compound, procainamide (B1213733). nih.gov This rapid detoxification pathway highlights the role of antioxidants in mitigating the effects of reactive metabolites.
Covalent Binding to Macromolecules (e.g., Albumin) in Model Systems
In addition to small molecule antioxidants, this compound also reacts with larger biological macromolecules. nih.gov Studies using model systems have demonstrated its ability to covalently bind to proteins, with albumin being a notable example. nih.govnih.gov This binding occurs when nucleophilic residues on the protein attack the electrophilic N-chloro group. beyondbenign.org Experimental evidence from studies with radiolabeled procainamide oxidized in the presence of albumin showed significant covalent binding of the radiolabel to the protein. nih.gov This binding was more pronounced under conditions that favored the formation of this compound, suggesting its role as a key intermediate in the covalent modification of proteins. nih.gov Such covalent modification of proteins can lead to the formation of haptens, which may trigger an immune response. The binding of drugs to albumin can be either reversible or irreversible. austinpublishinggroup.com
Chlorination of Exogenous Organic Substrates (e.g., Phenylbutazone)
Beyond its reactions with endogenous molecules, this compound can also act as a chlorinating agent, transferring its chlorine atom to other susceptible organic molecules. nih.gov Research has shown that it can chlorinate the anti-inflammatory drug phenylbutazone. nih.gov This transchlorination reaction demonstrates the potent electrophilic nature of this compound and its potential to chemically alter other xenobiotics, potentially leading to the formation of new, uncharacterized reactive species.
Intramolecular Rearrangements and Isomerization Pathways
A defining characteristic of this compound is its inherent instability, which leads to spontaneous molecular rearrangement. vulcanchem.com
Spontaneous Rearrangement to 3-Chloroprocainamide (Declopramide)
This compound is a transient species that readily undergoes a spontaneous intramolecular rearrangement to form 3-Chloroprocainamide, also known as Declopramide. nih.gov This structural isomer is formed by the migration of the chlorine atom from the exocyclic nitrogen to the aromatic ring of the procainamide molecule. The instability of this compound is such that it cannot be easily isolated; its existence is often deduced from the formation of its rearrangement product, 3-Chloroprocainamide. nih.gov
Thermodynamic and Kinetic Aspects of Isomeric Transformations (Conceptual)
The transformation of this compound to 3-Chloroprocainamide can be understood from both thermodynamic and kinetic perspectives.
Thermodynamic Considerations: From a thermodynamic standpoint, the spontaneous rearrangement suggests that 3-Chloroprocainamide is a more stable isomer than this compound. The Gibbs free energy of 3-Chloroprocainamide is lower than that of its N-chloro precursor, driving the equilibrium of the reaction towards the formation of the ring-chlorinated product. This increased stability is likely due to the formation of a stronger carbon-chlorine bond on the aromatic ring compared to the relatively weak nitrogen-chlorine bond.
Interactive Data Table: Reactivity and Transformation of this compound
| Reactant/Process | Product(s) | Key Finding | Citation |
| Ascorbate | Procainamide | Rapid reaction regenerates the parent compound. | nih.gov |
| Albumin | Covalently modified albumin, Procainamide | Binds to macromolecules, suggesting a mechanism for hapten formation. | nih.gov |
| Phenylbutazone | Chlorinated phenylbutazone | Acts as a chlorinating agent for exogenous substrates. | nih.gov |
| Spontaneous Rearrangement | 3-Chloroprocainamide (Declopramide) | Inherently unstable and isomerizes to a more stable form. | nih.gov |
Analytical Strategies for the Study of N Chloroprocainamide and Its Metabolites in Research Matrices
Chromatographic Separation Techniques for Metabolite Resolution
Chromatographic methods are fundamental to separating the complex mixture of metabolites that can arise from drug metabolism. For a reactive species like N-Chloroprocainamide, achieving high-resolution separation from its parent compound and other metabolites is critical for accurate analysis.
High-Performance Liquid Chromatography (HPLC) Applications for Reactive Metabolites
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of drug metabolites. nih.govnih.gov In the context of this compound, HPLC is crucial for separating this reactive metabolite from procainamide (B1213733) and its various isomers and degradation products. scholaris.ca The successful application of HPLC in metabolite profiling hinges on optimizing several factors, including the choice of stationary phase, mobile phase composition, and gradient elution, to achieve good resolution of individual metabolites while minimizing interference from endogenous matrix components. nih.gov
Given the reactive nature of this compound, HPLC methods must be developed to handle its instability. vulcanchem.com This often involves rapid analysis times and careful sample handling to prevent spontaneous rearrangement to more stable compounds like 3-chloroprocainamide. vulcanchem.com Researchers have utilized HPLC to quantify metabolites in various biological matrices, providing insights into the metabolic pathways of procainamide. nih.gov
Table 1: Key Considerations for HPLC Method Development for Reactive Metabolites
| Parameter | Objective | Typical Approach for this compound Analysis |
| Stationary Phase | Achieve optimal separation based on polarity. | Reversed-phase columns (e.g., C18) are commonly used to separate compounds based on hydrophobicity. unl.edu |
| Mobile Phase | Elute analytes with good peak shape and resolution. | A mixture of an aqueous buffer and an organic solvent (e.g., methanol (B129727) or acetonitrile) with modifiers like formic acid. animbiosci.org |
| Flow Rate | Optimize analysis time and separation efficiency. | Adjusted to balance speed and resolution, typically in the range of 0.5-2.0 mL/min. |
| Detection | Monitor the elution of compounds. | Often coupled with mass spectrometry (MS) or UV-Vis detectors for identification and quantification. nih.govanimbiosci.org |
Ultra-High-Pressure Liquid Chromatography (UHPLC) Advancements for Enhanced Resolution
Ultra-High-Pressure Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. imtm.czresearchgate.net This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which necessitates higher operating pressures. researchgate.net For the analysis of complex metabolite mixtures, such as those containing this compound and its isomers, the enhanced peak capacity and resolution of UHPLC are particularly advantageous. waters.commdpi.com
The speed of UHPLC analysis is a key benefit when studying unstable compounds like this compound, as it minimizes the time for potential degradation or rearrangement during the analytical process. waters.com The combination of UHPLC with high-resolution mass spectrometry (HRMS) has become a powerful tool in metabolomics for both identifying unknown metabolites and quantifying targeted compounds. imtm.czmdpi.com
Spectrometric Detection and Structural Characterization Methods
Spectrometric techniques are indispensable for the identification and structural elucidation of metabolites, providing detailed information that complements chromatographic separation.
Mass Spectrometry (MS) for Identification and Quantification of this compound and its Isomers
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weights and the elemental composition of a compound. vulcanchem.comneu.edu.tr When coupled with a separation technique like HPLC or UHPLC, it becomes a highly sensitive and selective method for identifying and quantifying drug metabolites in complex biological samples. nih.govmdpi.com
In the study of this compound, MS has been instrumental in deducing its structure. vulcanchem.com The presence of a chlorine atom in the molecule results in a characteristic isotopic pattern in the mass spectrum, with two peaks (M+ and M+2) separated by two m/z units and having a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the 35Cl and 37Cl isotopes. chemguide.co.uk This isotopic signature is a key identifier for chlorine-containing compounds. chemguide.co.uk High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule and its fragments, further aiding in structural elucidation. stanford.edu Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting a selected ion and analyzing the resulting fragment ions, which can help to distinguish between isomers. researchgate.netlcms.cz
Table 2: Mass Spectrometric Data for Procainamide and its Chlorinated Metabolites
| Compound | Molecular Formula | [M+H]+ (m/z) | Key Isotopic Pattern |
| Procainamide | C13H21N3O | 236 | - |
| This compound | C13H20ClN3O | 270/272 | ~3:1 ratio |
| 3-Chloroprocainamide | C13H20ClN3O | 270/272 | ~3:1 ratio |
UV-Vis Spectrophotometry for Reaction Monitoring and Metabolite Detection
UV-Vis spectrophotometry is a technique that measures the absorption of ultraviolet and visible light by a sample. drawellanalytical.com It is a valuable tool for monitoring chemical reactions in real-time and for detecting and quantifying compounds that contain chromophores—functional groups that absorb light at specific wavelengths. spectroscopyonline.comresearchgate.net
In the context of this compound research, UV-Vis spectrophotometry can be used to monitor the formation of this metabolite from procainamide in enzymatic reactions, such as those catalyzed by myeloperoxidase. vulcanchem.comspectroscopyonline.com The absorbance at a specific wavelength is directly proportional to the concentration of the absorbing species, allowing for the determination of reaction kinetics. spectroscopyonline.com While UV-Vis spectroscopy is generally less specific than mass spectrometry, it can be a useful and cost-effective method for preliminary studies and for monitoring known reactions. sci-hub.se The selection of an appropriate solvent is crucial as the solvent itself should be transparent in the UV region being analyzed. researchgate.net
Application of Radioisotope Labeling Techniques in Mechanistic Research
Radioisotope labeling is a powerful technique used to trace the metabolic fate of a drug and its metabolites within a biological system. creative-proteomics.comnih.gov This method involves replacing one or more atoms in a molecule with their radioactive isotopes, such as carbon-14 (B1195169) (14C) or tritium (B154650) (3H). musechem.comlongdom.org The radiolabeled compound behaves chemically and biologically identically to the unlabeled compound but can be detected and quantified by measuring its radioactivity. creative-proteomics.com
In research on this compound, the use of radiolabeled procainamide has provided crucial insights into its covalent binding to proteins. vulcanchem.com Studies have shown that when radiolabeled procainamide is oxidized under conditions that form this compound, there is significant covalent binding of the radiolabel to proteins like albumin. vulcanchem.com This suggests that the reactive this compound metabolite is responsible for this protein modification, which is a potential mechanism for the adverse effects associated with procainamide. vulcanchem.com Radioisotope labeling is, therefore, a key tool for elucidating the mechanisms of drug toxicity and for studying the interactions of reactive metabolites with cellular macromolecules. longdom.orgmdpi.com
Table 3: Common Radioisotopes Used in Drug Metabolism Studies
| Isotope | Half-life | Emission Type | Common Applications |
| Carbon-14 (14C) | 5,730 years | Beta (β) | Tracing the carbon skeleton of a drug molecule through metabolic pathways. musechem.com |
| Tritium (3H) | 12.3 years | Beta (β) | Labeling specific positions in a molecule to study metabolic transformations. |
| Phosphorus-32 (32P) | 14.3 days | Beta (β) | Labeling of nucleic acids and phosphoproteins. longdom.org |
| Sulfur-35 (35S) | 87.4 days | Beta (β) | Labeling of sulfur-containing amino acids and proteins. longdom.org |
Use of Radiolabeled Procainamide for Tracing Reactive Metabolite Formation
A key strategy to investigate the formation of reactive metabolites like this compound involves the use of radiolabeled procainamide. vulcanchem.comnih.gov This approach allows researchers to trace the metabolic fate of the parent drug and identify the products of its biotransformation, even when they are highly reactive and short-lived.
In studies utilizing the myeloperoxidase (MPO)/hydrogen peroxide (H₂O₂) system to simulate the metabolic activity of activated leukocytes, radiolabeled procainamide has been instrumental. nih.gov When procainamide is oxidized by this system in the presence of chloride ions, a significant portion is converted into a reactive species identified as this compound. nih.gov The use of a radiolabel enables the tracking of this conversion and the subsequent reactions of the metabolite. nih.gov
Incubation of [14C] radiolabeled procainamide with activated cells or the myeloperoxidase system has demonstrated binding to exogenous proteins. liverpool.ac.uk This indicates that the radiolabel remains attached to the reactive metabolite as it interacts with macromolecules.
Quantification of Covalent Binding to Biological Macromolecules
A critical aspect of understanding the toxicological implications of this compound is quantifying its covalent binding to biological macromolecules, such as proteins. vulcanchem.comnih.gov The formation of such covalent adducts is believed to be a key event in initiating adverse immunological reactions. vulcanchem.com
Research has shown that when radiolabeled procainamide is oxidized by the MPO/H₂O₂ system in the presence of albumin, covalent binding of the radiolabel to the albumin occurs. vulcanchem.comnih.govresearchgate.netresearchgate.net Significantly, this binding is more pronounced under conditions that favor the formation of this compound, strongly suggesting that this metabolite is a key intermediate in the covalent modification of proteins. vulcanchem.comnih.govresearchgate.netresearchgate.net
Various methods can be employed to measure the total covalent binding of metabolically activated compounds. One such technique is SDS-equilibrium dialysis, which separates unbound radiolabeled compounds and their metabolites from cellular macromolecules. nih.gov This method has been shown to detect a higher amount of covalent binding compared to exhaustive extraction techniques. nih.gov Mass spectrometry is another powerful tool for confirming covalent binding by detecting the mass increase of a protein after modification by a ligand. nih.gov
The following table summarizes the key findings from studies on the covalent binding of this compound metabolites:
| Experimental System | Key Finding | Implication |
| MPO/H₂O₂ oxidation of radiolabeled procainamide with albumin | Increased covalent binding of radiolabel to albumin when this compound is formed. vulcanchem.comnih.govresearchgate.netresearchgate.net | This compound is a significant contributor to the covalent modification of proteins. vulcanchem.com |
| Incubation of [14C] radiolabeled procainamide with activated cells/MPO system | Binding of the radiolabel to exogenous proteins was observed. liverpool.ac.uk | Demonstrates the ability of reactive metabolites to form adducts with proteins. |
These analytical strategies, particularly the use of radiolabeled compounds and methods to quantify covalent binding, are essential for elucidating the role of this compound in procainamide-related toxicities.
Comparative Biochemistry and Structure Mechanistic Relationship Studies of Halogenated Procainamide Analogs
Differences in Reactivity and Metabolic Fate Among Chlorinated Isomers of Procainamide (B1213733)
The position of chlorine on the procainamide molecule dictates its reactivity and subsequent metabolic pathway. N-chloroprocainamide, where the chlorine atom is attached to the arylamine nitrogen, is a highly reactive and unstable intermediate. vulcanchem.com It is formed through the enzymatic action of myeloperoxidase (MPO), an enzyme prevalent in neutrophils. vulcanchem.com This high reactivity leads to its spontaneous rearrangement into the more stable 3-chloroprocainamide. vulcanchem.com
This compound readily interacts with biological molecules. It reacts rapidly with reducing agents like ascorbate (B8700270) and with proteins such as albumin, with the primary product in these reactions being the parent compound, procainamide. vulcanchem.comnih.gov This reactivity is believed to be a key factor in the adverse immunological effects associated with procainamide therapy. vulcanchem.com The failure to detect this compound during procainamide oxidation by activated leukocytes is likely due to its rapid reaction with the cells themselves. nih.gov
In contrast, 3-chloroprocainamide (declopramide) is a more stable chlorinated isomer. The addition of a chlorine atom at the 3'-position of the benzamide (B126) ring confers distinct biological activities not observed with the parent compound, procainamide.
The metabolic fate of procainamide is significantly influenced by the biochemical environment. The presence or absence of chloride ions during its metabolism by the MPO/H₂O₂ system leads to different primary metabolites.
| Metabolic Condition | Primary Metabolite | Approximate Yield | Characteristics |
| MPO/H₂O₂ without Cl⁻ | Hydroxylamine (B1172632) derivative | Not specified | Similar to metabolism by activated leukocytes. vulcanchem.com |
| MPO/H₂O₂ with Cl⁻ | This compound | ~40% of starting procainamide | Highly reactive, spontaneously rearranges. vulcanchem.com |
Influence of Halogenation on Enzymatic Oxidation Pathways and Metabolite Profile
Halogenation significantly impacts the enzymatic oxidation of procainamide, primarily through the action of myeloperoxidase (MPO). In the presence of chloride ions, MPO-mediated oxidation of procainamide leads to the formation of this compound as the major product. nih.gov This process of N-chlorination is a critical step that dramatically alters the metabolite profile. nih.gov
The formation of this compound is a key pathway that is enhanced in the presence of chloride ions. vulcanchem.com This metabolite is highly reactive and is not typically isolated in biological systems due to its rapid rearrangement to 3-chloroprocainamide. vulcanchem.comnih.gov The enzymatic halogenation process, therefore, introduces a new set of reactive intermediates that are not formed in the absence of halogens.
The oxidation of the arylamine group of procainamide to a hydroxylamine is a competing pathway that occurs in the absence of chloride ions. nih.gov However, the presence of chloride ions shifts the metabolic balance towards the formation of the more reactive N-chlorinated species. nih.gov This shift has significant toxicological implications, as these reactive metabolites can covalently bind to proteins, potentially leading to adverse cellular responses. nih.gov Studies with radiolabeled procainamide have shown that covalent binding to albumin is greater under conditions that favor the formation of this compound. nih.gov
Structure-Mechanistic Relationship in Cellular Responses (e.g., Apoptosis Induction by 3-Chloroprocainamide)
The structural modification of procainamide through chlorination has profound effects on its ability to induce cellular responses, most notably apoptosis. While procainamide itself is largely inactive in inducing apoptosis, its 3-chloro derivative, 3-chloroprocainamide (declopramide), is a potent inducer of this process.
The key structural feature responsible for this apoptotic activity is the presence of the 3'-chloride substituent on the benzamide ring. This halogenation is essential for the compound's ability to cause DNA strand breaks, a key event in the apoptotic cascade.
The mechanism of apoptosis induction by 3-chloroprocainamide involves several key cellular events. It has been shown to induce the release of cytochrome c into the cytosol and activate caspase-9. researchgate.net The process is also associated with a G2/M cell cycle block. researchgate.net Interestingly, the apoptotic effects of 3-chloroprocainamide appear to be independent of p53 activation, as they are observed in p53-deficient cell lines. researchgate.net Furthermore, overexpression of the anti-apoptotic protein Bcl-2 can inhibit declopramide-induced apoptosis. researchgate.net
| Compound | Key Structural Feature | Primary Cellular Effect |
| Procainamide | Unsubstituted benzamide ring | Biologically inert in apoptosis induction. |
| 3-Chloroprocainamide (Declopramide) | 3'-chloride substituent | Induces apoptosis via DNA damage and inhibits NF-κB. |
| N-acetyl-declopramide | N-acetylated 3'-chloro derivative | Inhibits NF-κB without inducing apoptosis. |
Future Directions in N Chloroprocainamide Research
Advanced Spectroscopic and Computational Approaches for Reactive Intermediate Characterization
The inherent instability and high reactivity of N-Chloroprocainamide present significant challenges for its direct detection and characterization. vulcanchem.comnih.gov While its structure was originally deduced from its mass spectrum and chemical reactions, future research will benefit from the application of more advanced methods to study such transient species. nih.govnumberanalytics.com The concept of reactive intermediates has evolved, and advances in analytical techniques have made it possible to detect and characterize these fleeting molecules, providing critical insights into their properties and reactivity. numberanalytics.com
Future investigations could employ a range of state-of-the-art spectroscopic and computational techniques:
Mass Spectrometry (MS): Advanced MS techniques can be used to study the formation, stability, and fragmentation of reactive intermediates like this compound in the gas phase, absent of solvent and counterions. nih.gov Combining techniques like time-resolved mass spectrometry with microfluidic systems could allow for the trapping and analysis of short-lived radical intermediates. nih.gov
Infrared Ion Spectroscopy (IRIS): This powerful tool allows for the spectroscopic investigation of mass-selected ions, providing detailed structural information about reactive intermediates. nih.govrsc.org It is particularly useful for characterizing species that are too unstable for conventional methods like NMR spectroscopy. nih.gov
Time-Resolved Nuclear Magnetic Resonance (NMR) Spectroscopy: For certain enzymatic reactions, time-resolved NMR has been successfully used to monitor and detect unstable, short-lived intermediates. nih.gov
Computational Chemistry: Advances in theoretical approaches and computing power can provide increasingly accurate calculations of potential energy surfaces. mit.edu These computational methods can complement experimental data to build a more complete picture of the structure, stability, and reactivity of this compound. numberanalytics.commit.edu
The application of these multidimensional approaches, which combine techniques like mass spectrometry with spectroscopy, will be essential to fully resolve the chemical structures and reaction pathways of complex reactive intermediates. mit.edu
Exploration of Novel Cellular and Sub-Cellular Targets and Mechanistic Pathways
This compound is formed primarily by the enzyme myeloperoxidase (MPO), which is abundant in neutrophils. vulcanchem.com It is proposed that the modification of neutrophils or their precursors by reactive metabolites like this compound is responsible for procainamide-induced agranulocytosis, a condition characterized by a severe drop in neutrophil counts. nih.govscholaris.ca The metabolite reacts rapidly with leukocytes, which likely explains why it has not been observed directly when procainamide (B1213733) is oxidized by these cells in experiments. nih.govscholaris.ca Similarly, modification of monocytes by their own MPO-generated reactive metabolites could be a factor in procainamide-induced lupus. nih.gov
While the link to neutrophils is established, further research is needed to elucidate the precise molecular targets and mechanisms by which this compound modifies cellular components and triggers these immunological responses. vulcanchem.com Future studies could focus on:
Identifying Covalent Adducts: Utilizing radiolabeled procainamide in in vitro systems with purified MPO has shown that covalent binding to proteins like albumin increases under conditions that favor this compound formation. nih.gov Identifying the specific proteins and other biomolecules within neutrophils and other immune cells that are targeted for covalent modification is a critical next step.
Investigating Downstream Signaling: Beyond initial binding, it is important to understand the subsequent cellular signaling cascades that are activated. This includes pathways leading to apoptosis, cell cycle arrest, or other dysfunctions that contribute to agranulocytosis.
Exploring Other Cell Types: Research on structurally related compounds has shown effects such as the induction of massive vacuolization in smooth muscle cells. researchgate.net Investigating whether this compound exerts similar or other currently unknown effects on different cell and tissue types could broaden the understanding of its potential toxicological profile.
Development of Specific Chemical Probes for In Vitro and Ex Vivo Mechanistic Studies
To dissect the complex biological activity of this compound, the development of specific chemical probes is an essential future direction. promega.com.aunih.gov Chemical probes are small molecules designed to investigate the function of a protein target in complex biological systems, and they are critical tools in basic research and for validating new drug targets. promega.com.aunih.govicr.ac.uk
The development of high-quality probes for studying this compound's effects would require them to have specific properties, including high affinity and selectivity for their intended target, and cell permeability. promega.com.aunih.gov Such probes would enable researchers to:
Visualize and Quantify Interactions: Probes, particularly those incorporating fluorescent reporters, could be used for imaging and quantifying the interaction of this compound with its cellular targets in both cell cultures (in vitro) and tissue samples (ex vivo). wakehealth.edumdpi.com For example, near-infrared (NIR) fluorescent probes have been developed to monitor the activity of specific enzymes within cells and in animal models. mdpi.com
Profile Target Activity: Activity-based probes (ABPs) are powerful tools that can be designed to bind covalently to active enzymes, allowing for the profiling of enzyme activity in complex biological samples. mdpi.com The development of ABPs related to this compound could help identify its specific enzymatic targets and how it modulates their function.
Validate Mechanistic Hypotheses: Using a well-characterized chemical probe alongside a structurally similar but inactive control molecule is considered best practice for validating that an observed biological effect is due to the specific interaction of the probe with its target. icr.ac.uk This approach would be invaluable for confirming the mechanistic pathways of this compound toxicity.
By creating these specialized tools, researchers can move from studying the metabolite in simplified biochemical assays to investigating its behavior in the complex and dynamic environment of a living cell. vulcanchem.comwakehealth.edu
Q & A
Q. How can researchers address potential biases in self-reported data from clinical studies involving this compound?
- Methodological Answer : Implement double-blinding and placebo controls. Use validated questionnaires with Likert scales to minimize response bias. Apply triangulation by cross-referencing self-reports with biomarkers (e.g., plasma metabolite levels). Conduct sensitivity analyses to assess the robustness of conclusions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
